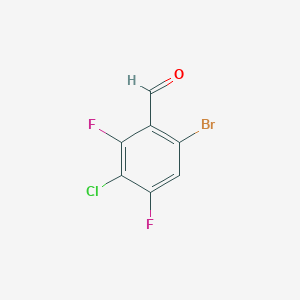

6-Bromo-3-chloro-2,4-difluorobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-3-chloro-2,4-difluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClF2O/c8-4-1-5(10)6(9)7(11)3(4)2-12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKDSVOIFMRTJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)C=O)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901271607 | |

| Record name | 6-Bromo-3-chloro-2,4-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901271607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160573-22-7 | |

| Record name | 6-Bromo-3-chloro-2,4-difluorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160573-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3-chloro-2,4-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901271607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Context and Significance Within Halogenated Benzaldehyde Chemistry

Halogenated benzaldehydes are a class of aromatic compounds that serve as crucial intermediates in various industrial and research applications. mdpi.com The substitution of one or more hydrogen atoms on the benzene (B151609) ring with halogens—such as fluorine, chlorine, and bromine—significantly alters the molecule's electronic properties, reactivity, and physical characteristics. mdpi.com This modification makes them valuable precursors for synthesizing a wide array of products, including active pharmaceutical ingredients (APIs), pesticides, dyes, and pigments. mdpi.com

The presence of halogens can influence the reactivity of the aldehyde group and the aromatic ring in several ways:

Inductive Effect: Halogens are highly electronegative and exert a strong electron-withdrawing inductive effect, which can increase the electrophilicity of the carbonyl carbon in the aldehyde group.

Resonance Effect: Halogens can donate electron density to the aromatic ring through resonance, although this effect is generally weaker than the inductive effect.

Steric Hindrance: The size of the halogen atoms can influence the accessibility of reactive sites on the molecule.

Leaving Group Potential: Halogens can act as leaving groups in nucleophilic aromatic substitution reactions, allowing for further functionalization.

In the specific case of 6-Bromo-3-chloro-2,4-difluorobenzaldehyde, the combination of three different halogens (bromine, chlorine, and fluorine) at specific positions creates a highly specialized chemical entity. This polysubstitution pattern offers a unique reactivity profile that can be exploited in targeted chemical syntheses. The chemoselective conversion of functional groups in such multifunctional substrates is of great importance in the chemical industry for creating cost-efficient and sustainable processes. researchgate.net

Overview of Research Trends and Challenges for Polysubstituted Aromatic Aldehydes

The synthesis of structurally complex and polysubstituted aromatic aldehydes is a significant focus of modern organic chemistry. These molecules are highly desirable as precursors for more intricate organic structures. chembites.org However, their preparation is often accompanied by distinct challenges.

Research Trends: Current research is geared towards developing more efficient, milder, and selective synthetic methods. A notable trend is the move away from traditional multi-step syntheses, which often require hazardous reagents like chromium-based oxidants, towards more elegant one-step processes. chembites.org The use of visible-light photoredox catalysis, for instance, represents a modern approach that can operate under mild conditions and is tolerant of various functional groups, including halogens. chembites.org Another area of development is benzannulation, a method that constructs the aromatic ring from simpler building blocks, offering better regioselectivity and more flexible substitution patterns. rsc.org

Synthetic Challenges: The synthesis of polysubstituted aldehydes is not without its difficulties:

Regioselectivity: Controlling the precise placement of multiple different substituents on the aromatic ring is a primary challenge.

Steric Hindrance: The presence of multiple bulky groups can impede reactions, making the introduction of additional substituents difficult. acs.org

Harsh Reaction Conditions: Traditional methods often involve harsh conditions that may not be compatible with sensitive functional groups present on the molecule. chembites.org

Dehalogenation: A significant challenge in reactions involving halogenated aromatic aldehydes is the potential for unwanted dehalogenation side reactions, particularly when using catalysts like palladium. researchgate.net Developing catalytic systems that suppress these side reactions is a key area of investigation. researchgate.net

The inherent reactivity of the aldehyde group itself complicates matters, often requiring that substitutions on the ring be performed before the aldehyde is introduced or deprotected. chembites.org

Structural Framework and Synthetic Utility of the Compound

Directed Ortho-Metalation and Formylation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org This strategy relies on the presence of a directed metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. organic-chemistry.orgwikipedia.org

Lithium-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic compound. wikipedia.org This reaction is particularly useful for the preparation of aryllithium reagents, which can then be trapped with an electrophile, such as N,N-Dimethylformamide (DMF), to introduce a formyl group. thieme-connect.decommonorganicchemistry.com The rate of exchange is typically influenced by the stability of the resulting carbanion and follows the trend I > Br > Cl. wikipedia.org

The general mechanism involves the reaction of an aryl halide with an organolithium reagent, commonly n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). wikipedia.org A proposed pathway involves a nucleophilic mechanism that forms a reversible "ate-complex" intermediate. wikipedia.org

For the synthesis of a compound like this compound, a potential precursor could be a polyhalogenated benzene ring. A lithium-halogen exchange at the desired position, followed by quenching with DMF, would yield the target aldehyde. The regioselectivity of the lithium-halogen exchange can be controlled by the relative reactivity of the halogens present on the ring. wikipedia.org For instance, the greater reactivity of bromine over chlorine towards lithium-halogen exchange would be a key consideration in designing a synthesis for this compound.

A general procedure for the formylation of an aryl bromide via lithium-halogen exchange involves dissolving the aryl bromide in a dry, aprotic solvent like tetrahydrofuran (B95107) (THF) and cooling to a low temperature (e.g., -78 °C). researchgate.net An organolithium reagent is then added, and after a period of stirring, DMF is introduced to the reaction mixture. researchgate.net Aqueous workup then yields the desired benzaldehyde.

Table 1: Key Features of Lithium-Halogen Exchange for Formylation

| Feature | Description |

| Reagents | Aryl halide (bromide or iodide preferred), organolithium (n-BuLi, t-BuLi), DMF |

| Mechanism | Formation of an aryllithium intermediate via lithium-halogen exchange, followed by nucleophilic attack on DMF. wikipedia.orgthieme-connect.de |

| Regioselectivity | Determined by the position of the most reactive halogen. wikipedia.org |

| Advantages | High yields, good functional group tolerance (at low temperatures). thieme-connect.de |

| Challenges | Requires strictly anhydrous conditions and low temperatures. researchgate.net |

The formylation of arylmetal reagents is a versatile and reliable strategy for the synthesis of arenecarbaldehydes. thieme-connect.de The regioselective generation of the necessary arylmetal intermediate is crucial. This can be achieved either through direct deprotonation (metalation) of an arene or via metal-halogen exchange from an aryl halide. thieme-connect.de

Directed ortho-metalation (DoM) is particularly effective for achieving regioselectivity. wikipedia.org A directing group on the aromatic ring coordinates with the organolithium reagent, directing deprotonation to the ortho position. wikipedia.org Halogens themselves can act as directing groups, although this often requires the use of a lithium amide base like lithium diisopropylamide (LDA) to prevent competitive lithium-halogen exchange. thieme-connect.de

Once the aryllithium species is formed regioselectively, it can be reacted with a formylating agent. DMF is the most commonly used electrophile for this purpose, providing the aldehyde in good yields after hydrolysis. thieme-connect.dethieme-connect.de

Halogenation of Precursor Benzaldehydes and Related Systems

Another synthetic approach involves the halogenation of a pre-existing benzaldehyde or a related aromatic carbonyl compound. This strategy relies on controlling the regioselectivity of the halogenation reaction.

Iron-catalyzed reactions have gained significant attention due to the low cost and low toxicity of iron. A simple and efficient iron-catalyzed method for the chlorination of aromatic carbonyl compounds has been reported. rsc.orgrsc.org This method utilizes an Fe(III) oxo acetate (B1210297) catalyst in combination with triethylsilane and chlorotrimethylsilane. rsc.orgrsc.org The reaction proceeds via hydrosilylation of the benzylic carbonyl compound followed by chlorination and can be completed within a few hours at room temperature. rsc.orgrsc.org This one-pot method is milder and faster than the traditional two-step approach involving separate reduction and chlorination steps. rsc.orgrsc.org

While this specific method focuses on the benzylic position, iron catalysis is a broad field, and other iron-based systems are being explored for the halogenation of aromatic C-H bonds, mimicking the function of halogenase enzymes. researchgate.net

The alpha-halogenation of aldehydes and ketones is a fundamental reaction in organic chemistry that proceeds via enol or enolate intermediates. libretexts.orgfiveable.me This reaction involves the substitution of a hydrogen atom at the alpha-position to the carbonyl group with a halogen. fiveable.me

Under acidic conditions, the reaction is catalyzed by the formation of an enol. The mechanism begins with the protonation of the carbonyl oxygen, followed by the removal of an alpha-hydrogen to form the enol. libretexts.org The nucleophilic double bond of the enol then attacks the halogen (Cl₂, Br₂, or I₂). libretexts.orgjove.com This method typically results in the substitution of a single alpha-hydrogen. pressbooks.pub

In contrast, under basic conditions, the reaction proceeds through an enolate intermediate. chemistrysteps.com The presence of a halogen at the alpha-position increases the acidity of the remaining alpha-hydrogens, leading to rapid multiple halogenations. pressbooks.pubchemistrysteps.com

For benzaldehydes, which lack alpha-hydrogens, this type of halogenation is not directly applicable to the aldehyde group itself. However, these principles are crucial when considering the halogenation of substituted benzaldehydes where the substituents may have alpha-hydrogens or when considering the synthesis of precursors that are ketones.

Table 2: Comparison of Acid- and Base-Catalyzed Alpha-Halogenation

| Condition | Intermediate | Degree of Halogenation | Key Features |

| Acidic | Enol libretexts.org | Monohalogenation pressbooks.pub | The reaction is often autocatalytic. jove.com |

| Basic | Enolate chemistrysteps.com | Polyhalogenation pressbooks.pub | The first halogenation enhances the rate of subsequent halogenations. chemistrysteps.com |

Halogen-Fluorine Exchange Reactions

Halogen-fluorine exchange (Halex) reactions are a common method for introducing fluorine atoms into aromatic rings. researchgate.net This type of nucleophilic aromatic substitution involves the replacement of a halogen atom (typically chlorine or bromine) with a fluoride (B91410) ion. google.com These reactions are often facilitated by the presence of electron-withdrawing groups on the aromatic ring.

The synthesis of highly fluorinated benzaldehydes can be challenging. However, microwave-promoted halogen-exchange fluorination of chlorinated benzaldehydes has been shown to be an effective method. researchgate.net Anhydrous tetrabutylammonium (B224687) fluoride (TBAF) is a highly efficient fluorinating reagent for such transformations. researchgate.net

In the context of synthesizing this compound, a precursor with other halogens at the 2- and 4-positions could potentially undergo a double halogen-fluorine exchange to install the fluoro groups. The success of such a reaction would depend on the specific reaction conditions and the activation of the precursor molecule.

Nucleophilic Aromatic Substitution with Metal Fluorides

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for the synthesis of fluorinated aromatic compounds. nih.gov This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In the context of synthesizing halogenated benzaldehydes, this method can be employed to introduce a fluorine atom by displacing another halogen or a nitro group.

The mechanism involves a two-step addition-elimination process. libretexts.org A nucleophile, in this case, a fluoride ion from a metal fluoride salt (e.g., KF, CsF), attacks the electron-deficient carbon of the aryl halide, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org In this complex, the aromaticity of the ring is temporarily broken. libretexts.org Subsequently, the leaving group is expelled, restoring the aromatic system and resulting in the fluorinated product.

The reactivity of the aromatic ring towards SNAr is highly dependent on the substituents present. researchgate.net For instance, the presence of a nitro group significantly activates the ring for substitution. researchgate.net While the aldehyde group itself is electron-withdrawing, its activating effect can sometimes be complicated by potential side reactions, such as oxidation, especially in solvents like DMSO. researchgate.net The choice of solvent is crucial, with dimethylformamide (DMF) often providing higher radiochemical yields compared to dimethyl sulfoxide (B87167) (Me₂SO) in related radiofluorination studies. researchgate.net

| Parameter | Description | Typical Examples | Significance |

| Substrate | Aromatic ring with a good leaving group and activating groups. | Dinitrochlorobenzene, polyfluoroarenes. nih.govnih.gov | The structure of the substrate determines the feasibility and regioselectivity of the reaction. |

| Fluoride Source | Metal fluoride salt that provides the nucleophilic fluoride ion. | Potassium Fluoride (KF), Cesium Fluoride (CsF). | The choice of cation can influence the reactivity of the fluoride anion. |

| Solvent | Aprotic polar solvents are typically used to solvate the cation. | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO). researchgate.net | The solvent affects reaction rates and can influence side reactions like oxidation of the aldehyde. researchgate.net |

| Activating Group | Electron-withdrawing group (EWG) ortho/para to the leaving group. | Nitro (-NO₂), Carbonyl (-CHO). libretexts.org | EWGs stabilize the negative charge of the Meisenheimer intermediate, lowering the activation energy. libretexts.org |

Catalytic Systems for Halide Exchange (e.g., Quaternary Phosphonium (B103445)/Ammonium (B1175870) Salts, Crown Ethers)

Halide exchange, or the Finkelstein reaction for aromatic compounds, is another viable pathway for synthesizing halogenated benzaldehydes. This process can be significantly accelerated by using phase-transfer catalysts (PTCs) such as quaternary phosphonium salts, quaternary ammonium salts, or crown ethers. These catalysts facilitate the transfer of the nucleophilic halide from an aqueous or solid phase to the organic phase where the aromatic substrate is dissolved.

Quaternary phosphonium salts have emerged as particularly effective catalysts due to their high thermal stability and catalytic efficiency. alfachemic.com They function by forming an ion pair with the halide anion (e.g., fluoride or chloride), and this lipophilic ion pair has enhanced solubility and nucleophilicity in the organic phase. This allows the substitution reaction to proceed under milder conditions. Supported molten quaternary phosphonium salts have been used for gas-phase halogen exchange reactions, demonstrating their stability and reusability. nih.gov

The catalytic cycle involves the phosphonium cation shuttling halide anions across the phase boundary, enabling the substitution on the aromatic ring. This method is advantageous for its operational simplicity and potential for creating environmentally benign processes, as the catalysts can often be recycled. alfachemic.comrsc.org

| Catalyst Type | Example | Function | Advantages |

| Quaternary Phosphonium Salts | Tetrabutylphosphonium bromide, Hexadecyltributylphosphonium bromide. nih.gov | Forms a lipophilic ion pair with the halide, increasing its solubility and reactivity in the organic phase. | High thermal stability, high efficiency, recyclable. alfachemic.comnih.gov |

| Quaternary Ammonium Salts | Cinchona alkaloid-derived salts. rsc.org | Similar to phosphonium salts, acts as a phase-transfer agent for the halide anion. | Well-established for asymmetric transformations. rsc.org |

| Crown Ethers | 18-Crown-6 | Sequesters the metal cation (e.g., K⁺ from KF), liberating a "naked" and highly reactive anion. | Enhances the nucleophilicity of the anion. |

Organometallic Approaches for C-C Bond Formation

Organometallic reactions are powerful tools for constructing the carbon skeleton of target molecules, including the introduction of the aldehyde functional group.

Grignard Reactions with Formylating Agents

Grignard reagents, with the general formula R-Mg-X, are potent carbon-based nucleophiles widely used for forming new carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.com The synthesis of an aromatic aldehyde can be achieved by preparing a Grignard reagent from a corresponding aryl halide and then reacting it with a suitable formylating agent.

The process begins with the formation of the Grignard reagent by reacting an aryl halide (e.g., a bromo-chloro-difluorobenzene derivative) with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). chemguide.co.uklibretexts.org This step inverts the polarity of the carbon atom attached to the halogen, making it nucleophilic. libretexts.org The resulting Grignard reagent is then reacted with a formylating agent such as N,N-dimethylformamide (DMF). The nucleophilic carbon of the Grignard reagent adds to the electrophilic carbonyl carbon of DMF. The reaction is then quenched with an acidic aqueous workup to hydrolyze the intermediate and yield the final aldehyde. google.com This method is highly effective for introducing the aldehyde group onto a pre-functionalized aromatic ring.

| Step | Reagents | Solvent | Purpose |

| 1. Grignard Formation | Aryl Halide (Ar-X), Magnesium (Mg) metal. chemguide.co.uk | Diethyl ether, Tetrahydrofuran (THF). chemguide.co.uk | To generate the nucleophilic organomagnesium compound (Ar-MgX). |

| 2. Formylation | Grignard Reagent (Ar-MgX), Formylating Agent (e.g., DMF). google.com | Ethereal solvent from Step 1. | Addition of the aryl nucleophile to the formylating agent to form a C-C bond. |

| 3. Hydrolysis (Workup) | Dilute aqueous acid (e.g., HCl, H₂SO₄). chemguide.co.uk | - | To protonate the intermediate and liberate the final aldehyde product. |

Palladium-Catalyzed Carbonylation with Carbon Dioxide and Hydrosilanes

Palladium-catalyzed carbonylation represents a sophisticated method for converting aryl halides into aldehydes and carboxylic acid derivatives. scilit.comnih.gov Traditionally, these reactions use toxic and difficult-to-handle carbon monoxide (CO) gas. researchgate.net Modern advancements have established carbon dioxide (CO₂), a readily available and less hazardous C1 source, as a viable surrogate for CO in these transformations. researchgate.netscispace.com

In this approach, an aryl halide is coupled with CO₂ in the presence of a palladium catalyst and a reducing agent, typically a hydrosilane (e.g., polymethylhydrosiloxane, PMHS). researchgate.net The reaction proceeds through a catalytic cycle where the palladium catalyst first undergoes oxidative addition with the aryl halide. This is followed by a complex sequence involving the reduction of CO₂ to a CO equivalent, which then inserts into the palladium-aryl bond. Finally, reductive elimination yields the aldehyde product. The use of specific ligands, such as DPEPhos, and a suitable base is often crucial for achieving high yields and selectivity. scispace.com This method offers a more sustainable route to aromatic aldehydes from aryl halides. scispace.com

| Component | Role | Example |

| Substrate | Aryl Halide | Aryl Bromide, Aryl Iodide. researchgate.netscispace.com |

| Catalyst | Palladium Complex | Pd(dba)₂, PdCl₂. scispace.com |

| Ligand | Phosphine Ligand | DPEPhos, Carbazole-derived phosphines. scispace.com |

| Carbon Source | C1 Building Block | Carbon Dioxide (CO₂). researchgate.net |

| Reducing Agent | Silane | Hydrosilanes (e.g., PMHS). researchgate.net |

| Base | Additive | DBU. researchgate.net |

Synthesis via C-H Bond Functionalization

Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy in organic synthesis, avoiding the need for pre-functionalized starting materials. rsc.org

Transition Metal-Catalyzed C-H Activation in Aldehydes

Transition metal-catalyzed C-H activation allows for the direct formation of C-C bonds by functionalizing otherwise inert C-H bonds. rsc.orgresearchgate.net While often used to synthesize ketones from aldehydes by coupling with aryl halides, the underlying principles can be envisioned for the synthesis of complex aldehydes. researchgate.netscribd.com In this context, a directing group on the substrate guides a transition metal catalyst (e.g., palladium, rhodium, ruthenium) to selectively cleave a specific C-H bond, typically at the ortho position. acs.orgrsc.org

For aldehyde synthesis, a reverse approach could be considered where a directing group on a halogenated benzene ring directs the formylation of an adjacent C-H bond. More directly, C-H activation can be used to introduce one of the halogen substituents onto a pre-existing benzaldehyde. For example, a directing group could facilitate the selective bromination or chlorination of a specific C-H bond on a difluorobenzaldehyde core. The use of ligands, such as picolinamide, can be critical in achieving these transformations. researchgate.net This strategy represents a frontier in synthetic chemistry, offering a highly efficient route to complex molecules. rsc.orgresearchgate.net

| Catalyst System | Directing Group | Transformation | Significance |

| Palladium (Pd) | Amides, Picolinamide. researchgate.netacs.org | C-H Arylation, Glycosylation. researchgate.netacs.org | Enables the formation of C-C bonds at previously inert positions. |

| Ruthenium (Ru) | Carboxylic Acids, Thioketones. rsc.org | C-H Arylation, Annulation. rsc.org | Offers alternative reactivity and selectivity compared to palladium. |

| Rhodium (Rh) | N-oxides. acs.org | C-H Functionalization of Heteroarenes. acs.org | Expands the scope of C-H activation to various aromatic systems. |

Transient Directing Group Strategies in Aromatic Systems

A significant advancement in the selective functionalization of aromatic C-H bonds is the use of transient directing groups (TDGs). This strategy avoids the need for the installation and subsequent removal of a directing group, thereby improving atom and step economy. In the context of benzaldehyde synthesis, a transient directing group, typically an amino acid or an amine, reversibly forms an imine with the aldehyde. This in-situ formed imine then acts as a directing group for a metal catalyst, such as palladium, to functionalize a specific C-H bond, often at the ortho position.

This approach has been successfully employed for a variety of transformations, including arylation, chlorination, and bromination of benzaldehyde substrates. researchgate.netacs.org For instance, the palladium-catalyzed ortho-C-H bromination of benzaldehydes can be achieved using an amino-based transient directing group. researchgate.net This method offers a direct route to ortho-brominated benzaldehydes under relatively mild conditions. The choice of the transient directing group is crucial and can influence the efficiency and selectivity of the reaction.

A facile and efficient monodentate transient directing group strategy has been developed for the palladium-catalyzed ortho-C(sp²)–H bromination of benzaldehydes. By employing 2-amino-5-chlorobenzotrifluoride as a monodentate transient directing group, a broad scope of benzaldehydes were transformed into the desired ortho-brominated products with good functional group tolerance. researchgate.net Notably, this strategy operates under mild reaction conditions and does not require a silver salt co-catalyst. researchgate.net

While a direct application of this strategy for the synthesis of this compound has not been explicitly reported, it presents a plausible and modern approach. Starting from 3-chloro-2,4-difluorobenzaldehyde, a transient directing group could be employed to direct bromination to the C6 position. The success of this approach would depend on the relative reactivity of the available C-H bonds and the ability of the directing group to overcome the inherent electronic preferences of the substituted ring.

Synthetic Routes to Key Halogenated Difluorobenzaldehyde Intermediates

The synthesis of various halogenated difluorobenzaldehyde isomers serves as a foundational aspect for the preparation of more complex structures like this compound. These intermediates are often synthesized through classical methods such as electrophilic aromatic substitution or from functionalized precursors.

Methods for 2,3-Difluorobenzaldehyde (B42452) Synthesis

One common route to 2,3-difluorobenzaldehyde involves the formylation of 1,2-difluorobenzene (B135520). This can be achieved through lithiation followed by reaction with a formylating agent like N,N-dimethylformamide (DMF). The direct formylation of difluorobenzene offers a straightforward approach, with the potential for industrial-scale production. bohrium.com Challenges in this synthesis can include managing the cryogenic conditions required for lithiation and controlling the regioselectivity of the formylation. bohrium.com

An alternative approach involves the oxidation of 2,3-difluorotoluene (B1304731). A continuous flow process using a microchannel reactor has been described, where 2,3-difluorotoluene is oxidized with hydrogen peroxide in the presence of a cobalt acetate and sodium molybdate (B1676688) catalyst. This method resulted in a 48.2% yield of 2,3-difluorobenzaldehyde with a conversion of 65.1%. researchgate.net

Methods for 2,4-Difluorobenzaldehyde (B74705) Synthesis

The synthesis of 2,4-difluorobenzaldehyde has been extensively studied. One industrial method involves the fluorination of 2,4-dichlorobenzaldehyde (B42875) with potassium fluoride in a dipolar aprotic solvent. csbsju.edu The use of phase-transfer catalysts can facilitate this halogen exchange reaction. Another approach starts from 2,4-difluorotoluene, which can be brominated and subsequently hydrolyzed to the aldehyde. irost.ir

A Gattermann-Koch type reaction using 1,3-difluorobenzene (B1663923) and carbon monoxide with an aluminum chloride and hydrogen chloride catalyst system has also been reported to produce 2,4-difluorobenzaldehyde. acs.org

Methods for 3,4-Difluorobenzaldehyde Synthesis

3,4-Difluorobenzaldehyde can be synthesized from 1,2-difluorobenzene via a Friedel-Crafts type reaction with dichloromethyl methyl ether in the presence of aluminum chloride. researchgate.net Another route involves a Grignard exchange reaction starting from 3,4-difluorobromobenzene, followed by reaction with DMF. researchgate.net

Strategies for Other Bromo/Chloro/Difluoro Benzaldehyde Isomers

The synthesis of other isomers, such as 2-bromo-5,6-difluorobenzaldehyde, has been achieved through the ortho-lithiation of 1-bromo-3,4-difluorobenzene using n-butyllithium and 2,2,6,6-tetramethylpiperidine, followed by quenching with DMF. This reaction yielded the desired product in 56% yield.

Yield Optimization, Selectivity Control, and Process Intensification in Synthesis

Optimizing the yield and controlling the selectivity are paramount in the synthesis of complex molecules like this compound. Furthermore, process intensification offers a pathway to more efficient, safer, and sustainable chemical manufacturing.

Yield Optimization and Selectivity Control:

In electrophilic aromatic substitution reactions, the regioselectivity is governed by the directing effects of the substituents already present on the aromatic ring. For a potential precursor like 3-chloro-2,4-difluorobenzaldehyde, the fluorine atoms are ortho, para-directing, while the chlorine atom is also ortho, para-directing but deactivating. The aldehyde group is a meta-director and strongly deactivating. The interplay of these electronic effects will determine the position of incoming electrophiles. Theoretical calculations can be employed to predict the most likely site of substitution. nih.govnih.gov

For instance, in the bromination of a polysubstituted benzene, the choice of brominating agent (e.g., Br2, N-bromosuccinimide) and catalyst (e.g., FeBr3, zeolites) can significantly influence the regioselectivity. Reaction conditions such as temperature and solvent also play a crucial role. nih.gov In some cases, a change in reaction conditions can lead to different isomers being the major product.

Process Intensification:

Process intensification aims to develop innovative processes that lead to significant improvements in efficiency, safety, and sustainability. frontiersin.orgunito.it This can be achieved through various means, including the use of continuous flow reactors, microreactors, and novel energy sources.

Continuous flow chemistry, in particular, offers several advantages over traditional batch processing for the synthesis of fine chemicals and pharmaceutical intermediates. frontiersin.orgunito.it These benefits include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), improved safety due to smaller reaction volumes, and the potential for seamless scale-up. researchgate.netunito.it

For hazardous reactions, such as nitrations or certain halogenations, continuous flow reactors can significantly mitigate risks by minimizing the inventory of hazardous materials at any given time. unito.it The application of continuous flow technology to the synthesis of halogenated benzaldehydes could lead to higher yields, better selectivity, and a more sustainable manufacturing process. Case studies in the pharmaceutical industry have demonstrated the successful implementation of continuous flow processes for the production of active pharmaceutical ingredients (APIs) and their intermediates. scispace.comirost.ir

| Technology | Advantages in Halogenated Benzaldehyde Synthesis |

| Transient Directing Groups | - Avoids protection/deprotection steps- High regioselectivity for C-H functionalization- Milder reaction conditions |

| Continuous Flow Reactors | - Enhanced safety for hazardous reactions- Precise control over reaction parameters- Improved heat and mass transfer, leading to higher yields and selectivity- Easier scale-up |

| Microreactors | - Very high surface-area-to-volume ratio- Excellent heat and mass transfer- Ideal for reaction optimization and small-scale production |

Reactions of the Aldehyde Functional Group

The aldehyde group in this compound is a primary site for a variety of chemical reactions, including nucleophilic additions, condensations, and redox transformations.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. A wide range of nucleophiles, including organometallic reagents (like Grignard and organolithium reagents) and cyanide ions, can participate in these additions. For instance, the reaction with a Grignard reagent, such as methylmagnesium bromide, would be expected to yield the corresponding secondary alcohol, 1-(6-Bromo-3-chloro-2,4-difluorophenyl)ethanol. Similarly, the addition of hydrogen cyanide would form a cyanohydrin, a versatile intermediate in organic synthesis. The reactivity of the aldehyde is enhanced by the electron-withdrawing halogen substituents on the benzene ring, which increase the partial positive charge on the carbonyl carbon.

The Wittig reaction, another important nucleophilic addition, allows for the conversion of the aldehyde to an alkene. This reaction involves a phosphorus ylide, which attacks the aldehyde to form a betaine (B1666868) intermediate, subsequently collapsing to an alkene and triphenylphosphine (B44618) oxide. By choosing the appropriate ylide, a variety of vinyl-substituted derivatives of the 6-Bromo-3-chloro-2,4-difluorobenzene core can be synthesized.

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Grignard Reagent | Methylmagnesium Bromide | Secondary Alcohol |

| Organolithium Reagent | n-Butyllithium | Secondary Alcohol |

| Cyanide | Hydrogen Cyanide/NaCN | Cyanohydrin |

Condensation Reactions and Schiff Base Formation

Condensation reactions of this compound with primary amines lead to the formation of imines, commonly known as Schiff bases. This reaction is typically catalyzed by acid and involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.

The general reaction can be represented as: Ar-CHO + R-NH₂ ⇌ Ar-CH=N-R + H₂O

The stability and yield of the resulting Schiff base are influenced by the nature of the amine and the reaction conditions. Aromatic amines, for example, often form more stable, conjugated Schiff bases. These compounds are of significant interest due to their diverse applications in coordination chemistry and as intermediates in the synthesis of various biologically active molecules.

Table 2: Schiff Base Formation with Various Amines

| Amine | Product Name Example |

|---|---|

| Aniline (B41778) | N-(6-Bromo-3-chloro-2,4-difluorobenzylidene)aniline |

| p-Toluidine | N-(6-Bromo-3-chloro-2,4-difluorobenzylidene)-4-methylaniline |

Reduction and Oxidation Pathways

The aldehyde functional group can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.

Reduction: The reduction of this compound to the corresponding benzyl (B1604629) alcohol, (6-Bromo-3-chloro-2,4-difluorophenyl)methanol, can be achieved using a variety of reducing agents. Mild and selective reagents like sodium borohydride (B1222165) (NaBH₄) are commonly employed for this transformation, typically in an alcoholic solvent. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can also be used, although they require anhydrous conditions.

Oxidation: Oxidation of the aldehyde to 6-Bromo-3-chloro-2,4-difluorobenzoic acid can be accomplished using strong oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) under basic or acidic conditions, or chromic acid (prepared from chromium trioxide and sulfuric acid). The choice of oxidant and reaction conditions is crucial to avoid unwanted side reactions, particularly those involving the halogen substituents.

Table 3: Common Redox Reagents for Aldehyde Transformation

| Transformation | Reagent | Product Functional Group |

|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol (-CH₂OH) |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol (-CH₂OH) |

| Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid (-COOH) |

Reactions Involving Halogen Substituents

The bromine and chlorine atoms on the aromatic ring are key sites for reactions that modify the core structure of the molecule, such as halogen-metal exchange and nucleophilic aromatic substitution.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful tool for the formation of organometallic reagents, which can then be reacted with various electrophiles to introduce new functional groups. In this compound, the bromine atom is generally more susceptible to exchange than the chlorine atom when treated with organolithium reagents like n-butyllithium or t-butyllithium at low temperatures. This selectivity is due to the greater polarizability and weaker C-Br bond compared to the C-Cl bond.

The reaction would proceed as follows: Ar-Br + R-Li → Ar-Li + R-Br

The resulting aryllithium species is a potent nucleophile and can react with a range of electrophiles, such as carbon dioxide (to form a carboxylic acid), aldehydes, ketones, or alkyl halides. The aldehyde group in the starting material is also reactive towards organolithium reagents, and thus, protection of the aldehyde may be necessary prior to performing the halogen-metal exchange to achieve the desired outcome.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Positions

The electron-deficient nature of the aromatic ring, due to the presence of the aldehyde and multiple halogen substituents, facilitates nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile replaces one of the halogen atoms on the ring. The rate of SNAr reactions is highly dependent on the nature and position of the electron-withdrawing groups and the leaving group ability of the halogen.

For this compound, the fluorine atoms are generally the most activated towards nucleophilic attack due to their high electronegativity, which strongly polarizes the carbon-fluorine bond. The positions ortho and para to the electron-withdrawing aldehyde group are particularly activated. Therefore, the fluorine at the 4-position is a likely site for substitution. Common nucleophiles used in SNAr reactions include alkoxides, amines, and thiols. The relative reactivity of the halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, which is the reverse of their leaving group ability in SN1 and SN2 reactions.

Table 4: Potential SNAr Reactions and Products

| Nucleophile | Reagent Example | Potential Product (substitution at C-4) |

|---|---|---|

| Alkoxide | Sodium Methoxide (NaOMe) | 6-Bromo-3-chloro-2-fluoro-4-methoxybenzaldehyde |

| Amine | Piperidine | 6-Bromo-3-chloro-2-fluoro-4-(piperidin-1-yl)benzaldehyde |

Cross-Coupling Reactions for C-C Bond Formation

Cross-coupling reactions are powerful tools in organic synthesis for the construction of carbon-carbon bonds. For this compound, the presence of a bromine atom provides a reactive site for various palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds between an organoboron compound and an organic halide. In the context of this compound, the bromo substituent is the primary site for this reaction. Although specific examples with this exact substrate are not extensively documented in publicly available literature, the general mechanism involves the reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base.

A related reaction has been described for a similar compound, 2-bromo-5,6-difluorobenzaldehyde, which was coupled with 4-pentylphenylboronic acid using a palladium catalyst to yield the corresponding biphenyl (B1667301) derivative. google.com This suggests that this compound would likely undergo a similar transformation under appropriate conditions.

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound

| Coupling Partner | Catalyst | Base | Solvent | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 3-Chloro-2,4-difluoro-6-phenylbenzaldehyde |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 3-Chloro-2,4-difluoro-6-(4-methoxyphenyl)benzaldehyde |

Note: The data in this table is hypothetical and based on general knowledge of the Suzuki-Miyaura coupling reaction, as specific experimental data for this compound was not found in the searched sources.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org This reaction is carried out under mild conditions, often at room temperature, and is tolerant of a wide range of functional groups. wikipedia.org For this compound, the bromo group would serve as the reactive handle for coupling with various alkynes.

Table 2: Representative Conditions for Sonogashira Coupling

| Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF |

| Trimethylsilylacetylene | Pd(OAc)₂ | CuI | DIPA | Toluene |

| 1-Hexyne | Pd(PPh₃)₄ | CuI | Piperidine | DMF |

Note: This table represents typical conditions for the Sonogashira coupling and is not based on specific experimental data for this compound.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. nih.gov This reaction is known for its high functional group tolerance and its ability to form C(sp³)-C(sp²) bonds. nih.gov In the case of this compound, the bromo position would be the site of coupling with an organozinc reagent.

Table 3: General Parameters for Negishi Coupling

| Organozinc Reagent | Catalyst | Solvent |

| Phenylzinc chloride | Pd(PPh₃)₄ | THF |

| Ethylzinc bromide | Pd(dppf)Cl₂ | Dioxane |

| Alkylzinc iodide | Ni(acac)₂ | DMA |

The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed C-C coupling of an unsaturated halide with an alkene in the presence of a base. organic-chemistry.org This reaction is a versatile method for the synthesis of substituted alkenes. organic-chemistry.org For this compound, the bromo group would react with an alkene to form a substituted benzaldehyde.

Table 4: Typical Catalysts and Bases for the Heck Reaction

| Catalyst | Base |

| Pd(OAc)₂ | Et₃N |

| PdCl₂ | K₂CO₃ |

| Pd(PPh₃)₄ | NaOAc |

Note: This table lists common catalysts and bases used in the Heck reaction. Specific conditions for this compound have not been reported in the searched literature.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base. libretexts.org This reaction is highly versatile and allows for the formation of a wide range of arylamines. libretexts.org The bromo substituent on this compound would be the reactive site for this transformation.

Table 5: Common Ligands and Bases in Buchwald-Hartwig Amination

| Ligand | Base |

| BINAP | NaOt-Bu |

| XPhos | K₃PO₄ |

| RuPhos | Cs₂CO₃ |

Directed ortho-Lithiation and Subsequent Electrophilic Quenching

Directed ortho-lithiation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. The aldehyde group in this compound can act as a directed metalation group (DMG), facilitating the deprotonation of an adjacent ortho position by a strong base, typically an organolithium reagent. However, the presence of other substituents, particularly the fluorine atoms, can also influence the site of lithiation. Deprotonation often occurs at a position adjacent to a fluorine atom. epfl.ch

Once the lithiated intermediate is formed, it can be quenched with various electrophiles to introduce a wide range of functional groups. For instance, a similar process is used in the preparation of ortho-substituted benzaldehydes from bromo-difluorobenzenes by lithiation followed by quenching with dimethylformamide (DMF). google.com

Table 6: Potential Electrophiles for Quenching in Directed ortho-Lithiation

| Electrophile | Resulting Functional Group |

| CO₂ | Carboxylic acid |

| I₂ | Iodine |

| Me₃SiCl | Trimethylsilyl |

| RCHO | Secondary alcohol |

Note: This table lists potential electrophiles that could be used to quench the lithiated intermediate of this compound, based on general principles of DoM reactions.

Reactivity of the Aromatic Ring System

The aromatic ring of this compound is characterized by a high degree of substitution, which profoundly influences its reactivity towards electrophilic aromatic substitution (EAS) and dictates the regiochemical outcome of such transformations.

Electrophilic Aromatic Substitution (EAS) Pathways

The benzaldehyde moiety is substituted with four halogen atoms and an aldehyde group. The aldehyde group (-CHO) is a deactivating group and a meta-director in electrophilic aromatic substitution reactions. Conversely, the halogen substituents (bromo, chloro, and fluoro) are deactivating yet ortho-, para-directing. The sole available position for substitution on the aromatic ring is C-5. The directing effects of the substituents on this position are summarized in the table below.

| Substituent | Position | Effect on EAS | Directing Influence on C-5 |

|---|---|---|---|

| -CHO | 1 | Deactivating, Meta-directing | Meta |

| -F | 2 | Deactivating, Ortho, Para-directing | Para |

| -Cl | 3 | Deactivating, Ortho, Para-directing | Ortho, Para |

| -F | 4 | Deactivating, Ortho, Para-directing | Ortho |

| -Br | 6 | Deactivating, Ortho, Para-directing | Ortho |

The cumulative effect of these substituents renders the aromatic ring electron-deficient and thus, significantly deactivated towards electrophilic attack. However, the directing influences of the halogens converge to activate the C-5 position, making it the most probable site for substitution.

Influence of Halogenation on Ring Activation/Deactivation and Regioselectivity

The presence of multiple halogen atoms on the benzaldehyde ring has a pronounced impact on its chemical reactivity. Halogens are electronegative atoms that withdraw electron density from the aromatic ring through the inductive effect, leading to its deactivation towards EAS. However, they also possess lone pairs of electrons that can be donated to the ring via resonance, which directs incoming electrophiles to the ortho and para positions.

In the case of this compound, the inductive withdrawal of the four halogens strongly deactivates the ring. The regioselectivity of EAS reactions is determined by the directing effects of all substituents. The aldehyde group directs incoming electrophiles to the C-5 position (meta). The fluorine at C-2 and the chlorine at C-3 direct to the C-5 position (para and ortho, respectively). The fluorine at C-4 directs to the C-5 position (ortho), and the bromine at C-6 also directs to the C-5 position (ortho). Therefore, the C-5 position is strongly activated for electrophilic substitution.

Derivatization Strategies for Functional Group Interconversion

The aldehyde and halogen functionalities of this compound offer versatile handles for a range of chemical transformations, enabling the synthesis of diverse derivatives.

The aldehyde group can undergo a variety of reactions, including:

Oxidation: Conversion to the corresponding carboxylic acid.

Reduction: Transformation into a primary alcohol.

Reductive Amination: Reaction with an amine in the presence of a reducing agent to form a secondary or tertiary amine.

Wittig Reaction: Conversion of the aldehyde to an alkene.

Condensation Reactions: Formation of imines, oximes, and hydrazones through reaction with primary amines, hydroxylamine, and hydrazine, respectively.

The bromo and chloro substituents on the aromatic ring are amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These include:

Suzuki Coupling: Reaction with boronic acids or their esters.

Heck Coupling: Reaction with alkenes. organic-chemistry.orgwikipedia.org

Buchwald-Hartwig Amination: Reaction with amines. wikipedia.org

Sonogashira Coupling: Reaction with terminal alkynes.

Stille Coupling: Reaction with organostannanes.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. For 6-Bromo-3-chloro-2,4-difluorobenzaldehyde, a combination of one-dimensional and two-dimensional NMR experiments would be employed to assign all proton, carbon, and fluorine signals and to understand the through-bond and through-space connectivities.

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting two signals corresponding to the aldehydic proton and the aromatic proton.

Aldehydic Proton (-CHO): This proton is anticipated to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm. Its significant deshielding is a result of the electron-withdrawing nature of the adjacent carbonyl group.

Aromatic Proton (Ar-H): The single proton on the benzene (B151609) ring is expected to resonate in the aromatic region, generally between δ 7.0 and 8.0 ppm. The precise chemical shift would be influenced by the cumulative electronic effects of the surrounding halogen substituents (bromo, chloro, and two fluoro groups) and the aldehyde group. Due to the absence of adjacent protons, this signal would likely appear as a triplet or a doublet of doublets due to coupling with the two fluorine atoms.

A hypothetical ¹H NMR data table is presented below, illustrating the expected chemical shifts and multiplicities.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CHO | 9.5 - 10.5 | Singlet (s) |

| Ar-H | 7.0 - 8.0 | Triplet (t) or Doublet of Doublets (dd) |

Note: This table is predictive and based on general principles of ¹H NMR spectroscopy.

The proton-decoupled ¹³C NMR spectrum of this compound would display seven distinct signals, one for each carbon atom in the molecule.

Carbonyl Carbon (-CHO): The carbon of the aldehyde group is the most deshielded and would appear furthest downfield, typically in the range of δ 185-195 ppm.

Aromatic Carbons (Ar-C): The six carbons of the benzene ring would resonate in the aromatic region (δ 110-170 ppm). The exact chemical shifts are dictated by the nature and position of the substituents. The carbons directly bonded to the electronegative fluorine atoms would be significantly deshielded and would likely appear as doublets due to one-bond carbon-fluorine coupling (¹JCF). The carbons attached to bromine and chlorine would also have characteristic chemical shifts influenced by the heavy atom effect.

A predicted ¹³C NMR data table is provided below to illustrate the expected chemical shift ranges.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CHO | 185 - 195 |

| Ar-C (C-F) | 150 - 170 (doublet) |

| Ar-C (C-Cl) | 130 - 145 |

| Ar-C (C-Br) | 115 - 130 |

| Ar-C (other) | 110 - 140 |

Note: This table is predictive and based on general principles of ¹³C NMR spectroscopy.

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would show two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts would be indicative of their electronic environment, and the coupling patterns would provide information about their spatial relationship to each other and to the aromatic proton. Each fluorine signal would likely appear as a doublet of doublets due to coupling to the other fluorine atom and the aromatic proton.

Two-dimensional NMR experiments are indispensable for unambiguously assigning the complex NMR spectra of substituted aromatic compounds.

COSY (Correlation Spectroscopy): This experiment would be of limited use for this specific molecule due to the presence of only one aromatic proton. COSY establishes correlations between protons that are coupled to each other, and in this case, there are no proton-proton couplings within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would be crucial for correlating each proton with the carbon to which it is directly attached. This would definitively link the aromatic proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key to assembling the molecular structure by identifying long-range (two- and three-bond) correlations between protons and carbons. For this compound, HMBC would show correlations from the aldehydic proton to the adjacent aromatic carbon and potentially to other carbons in the ring. Similarly, the aromatic proton would show correlations to several carbons in the ring, helping to confirm the substitution pattern.

Dynamic NMR could be employed to study the rotational barrier around the single bond connecting the aldehyde group to the aromatic ring. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformations. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal. By analyzing the changes in the line shape as a function of temperature, the energy barrier for this rotation could be calculated. This would provide valuable information about the conformational flexibility of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which would confirm its elemental formula (C₇H₂BrClF₂O).

The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This isotopic signature is a powerful tool for identifying the presence of these halogens in the molecule.

The fragmentation pattern would likely involve the initial loss of the aldehydic proton (M-1) or the entire formyl group (M-29). Subsequent fragmentations could involve the loss of halogen atoms or other neutral fragments, providing further clues to the molecular structure.

| Ion | Description |

| [M]⁺ | Molecular ion |

| [M-H]⁺ | Loss of the aldehydic proton |

| [M-CHO]⁺ | Loss of the formyl group |

| [M-Br]⁺ | Loss of a bromine atom |

| [M-Cl]⁺ | Loss of a chlorine atom |

Note: This table presents plausible fragmentation pathways.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying functional groups in a molecule. The spectrum shows the absorption of infrared radiation as a function of wavenumber. For this compound, the FTIR spectrum would be dominated by characteristic absorption bands corresponding to its specific structural features.

Key expected vibrational modes include the strong carbonyl (C=O) stretch of the aldehyde group, typically appearing in the 1680-1715 cm⁻¹ region for aromatic aldehydes. docbrown.info The aldehydic C-H stretch usually appears as a pair of weaker bands between 2700 and 2900 cm⁻¹. Vibrations associated with the aromatic ring (C=C stretching) are expected in the 1450-1600 cm⁻¹ range. The C-F, C-Cl, and C-Br stretching vibrations would appear at lower frequencies, typically in the fingerprint region (below 1300 cm⁻¹), providing further confirmation of the substitution pattern. Theoretical calculations, such as those using Density Functional Theory (DFT), are often used to aid in the precise assignment of observed vibrational bands. researchgate.net

Table 2: Predicted Characteristic FTIR Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde | C-H Stretch | 2700 - 2900 |

| Aldehyde | C=O Stretch | 1680 - 1715 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aryl Halide | C-F Stretch | 1100 - 1300 |

| Aryl Halide | C-Cl Stretch | 700 - 850 |

Fourier Transform Raman (FT-Raman) spectroscopy is complementary to FTIR. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. scispace.com Vibrational modes that are strong in Raman are often weak in FTIR, and vice versa. For instance, while the C=O stretch is strong in both, symmetric vibrations of the aromatic ring are typically more intense in the Raman spectrum. ias.ac.inchemicalbook.com

In the FT-Raman spectrum of this compound, strong signals would be expected for the aromatic ring breathing modes and the C=C stretching vibrations. The C-halogen bonds would also give rise to characteristic signals. researching.cn The combination of both FTIR and FT-Raman data provides a more complete picture of the molecule's vibrational properties.

Matrix Isolation Infrared Spectroscopy is a technique used to study molecules in a highly inert, cryogenic environment (e.g., an argon matrix at ~10 K). By trapping individual molecules in this solid matrix, intermolecular interactions are eliminated, resulting in highly resolved spectra.

This technique is particularly powerful for conformational analysis. nih.gov For molecules like this compound, rotation around the single bond connecting the aldehyde group to the aromatic ring can lead to different conformers (e.g., where the C=O bond is oriented differently with respect to the ring substituents). These conformers, which may coexist in the gas phase at high temperatures, can be trapped and studied individually using matrix isolation IR. acs.orgresearchgate.net By comparing the experimental spectra with theoretical predictions for different possible conformers, the most stable geometries of the isolated molecule can be determined.

Microwave Rotational Spectroscopy for Gas-Phase Structure and Conformation

Microwave rotational spectroscopy is a high-resolution technique that provides exceptionally precise information about the geometry of molecules in the gas phase. By measuring the absorption of microwave radiation, which induces transitions between quantized rotational energy levels, the moments of inertia of a molecule can be determined with great accuracy.

For this compound, this technique would be crucial for determining the precise gas-phase molecular structure, including bond lengths and bond angles. A key aspect for this molecule would be the determination of the conformational preference of the aldehyde group (-CHO) relative to the substituted benzene ring. The aldehyde group can be oriented in a syn or anti position with respect to an adjacent substituent, and microwave spectroscopy can distinguish between these conformers and determine their relative energies. acs.orgresearchgate.net

Table 1: Illustrative Rotational Constants and Inertial Defect for a Planar Conformer of this compound

| Parameter | Expected Value Range | Information Derived |

| Rotational Constants (MHz) | ||

| A | 1000 - 1500 | Related to the moment of inertia along the a-axis |

| B | 300 - 600 | Related to the moment of inertia along the b-axis |

| C | 200 - 400 | Related to the moment of inertia along the c-axis |

| Inertial Defect (amu Ų) | ~0 | A value close to zero would confirm a planar molecular structure |

| Nuclear Quadrupole Coupling Constants (MHz) | ||

| χaa (79Br) | 300 - 500 | Describes the electronic environment at the bromine nucleus |

| χaa (35Cl) | -40 to -80 | Describes the electronic environment at the chlorine nucleus |

Note: The values in this table are hypothetical and based on typical ranges for similar halogenated aromatic molecules. They serve to illustrate the type of data obtained from microwave spectroscopy.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelengths of absorption are characteristic of the types of electronic transitions occurring.

For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. wikipedia.org The π → π* transitions, typically found at shorter wavelengths (higher energy), involve the excitation of electrons from the π-bonding orbitals of the benzene ring and the carbonyl group to corresponding anti-bonding orbitals. The n → π* transition, which is generally weaker and occurs at longer wavelengths (lower energy), involves the promotion of a non-bonding electron from the oxygen atom of the aldehyde group to an anti-bonding π* orbital. researchgate.net

The substitution pattern on the benzene ring, with multiple electron-withdrawing halogens, is expected to influence the position and intensity of these absorption bands. These substitutions can cause a shift in the absorption maxima to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift) compared to unsubstituted benzaldehyde (B42025). mdpi.com

Table 2: Expected UV-Vis Absorption Data for this compound in a Nonpolar Solvent

| Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε, M-1cm-1) |

| π → π* (K-band) | 250 - 270 | 8,000 - 15,000 |

| π → π* (B-band) | 280 - 300 | 500 - 2,000 |

| n → π* (R-band) | 320 - 350 | 50 - 300 |

Note: This table presents hypothetical data based on the known spectroscopic behavior of substituted benzaldehydes. The exact values would need to be determined experimentally.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a map of electron density can be generated, from which the positions of all atoms can be determined with high precision.

Furthermore, this technique would elucidate the intermolecular interactions that govern the crystal packing. For a molecule with multiple halogen atoms and a carbonyl group, interactions such as halogen bonding (e.g., Br···O, Cl···O, F···O), C-H···O hydrogen bonds, and π-π stacking interactions are expected to play a significant role in the supramolecular assembly. nih.govrsc.org Understanding these interactions is crucial for predicting and understanding the material's physical properties.

Table 3: Illustrative Crystallographic Data for this compound

| Parameter | Illustrative Value | Structural Information Provided |

| Crystal System | Orthorhombic | The symmetry of the unit cell |

| Space Group | P212121 | The arrangement of molecules in the crystal |

| Unit Cell Dimensions | ||

| a (Å) | 8.5 | Length of the a-axis of the unit cell |

| b (Å) | 12.2 | Length of the b-axis of the unit cell |

| c (Å) | 7.1 | Length of the c-axis of the unit cell |

| Selected Bond Lengths (Å) | ||

| C-Br | 1.89 | Length of the carbon-bromine bond |

| C-Cl | 1.73 | Length of the carbon-chlorine bond |

| C=O | 1.21 | Length of the carbonyl double bond |

| Intermolecular Contacts (Å) | ||

| Br···O | 3.1 | Potential halogen bond interaction |

Note: The data presented in this table are hypothetical and serve as an example of the information that would be obtained from an X-ray crystallographic analysis.

Computational and Theoretical Investigations of 6 Bromo 3 Chloro 2,4 Difluorobenzaldehyde

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Geometry optimization is a fundamental computational step to locate the minimum energy structure of a molecule on its potential energy surface. For 6-Bromo-3-chloro-2,4-difluorobenzaldehyde, this involves calculating bond lengths, bond angles, and dihedral angles that define the most stable three-dimensional arrangement of the atoms.

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. Møller-Plesset perturbation theory of the second order (MP2) is a widely used ab initio method that improves upon the Hartree-Fock (HF) method by incorporating electron correlation. purdue.eduresearchgate.net Electron correlation is crucial for accurately describing the interactions between electrons, which are significant in a molecule with multiple electronegative halogen substituents.

MP2 calculations are computationally more demanding than DFT methods but are often employed for smaller molecules to obtain highly accurate geometries and energies. nih.gov For this compound, an MP2 optimization would provide a reliable benchmark for its structural parameters. Although often considered more accurate than some DFT functionals, MP2 can sometimes show deficiencies, for instance in predicting certain bond lengths. bohrium.com

Illustrative Optimized Geometrical Parameters using MP2/6-311G*

| Parameter | Bond/Angle | Illustrative Value |

| Bond Length | C-Br | 1.89 Å |

| Bond Length | C-Cl | 1.73 Å |

| Bond Length | C-F (ortho) | 1.34 Å |

| Bond Length | C-F (para) | 1.35 Å |

| Bond Length | C-C (ring avg.) | 1.39 Å |

| Bond Length | C-CHO | 1.48 Å |

| Bond Length | C=O | 1.21 Å |

| Bond Angle | C-C-Br | 121.5° |

| Bond Angle | C-C-Cl | 119.8° |

| Bond Angle | C-C-CHO | 122.0° |

Note: This table is illustrative and represents typical values for similar compounds, as specific published data for this compound is not available.

Density Functional Theory (DFT) has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. google.com DFT methods calculate the electronic energy based on the molecule's electron density rather than a complex wave function. Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with various exchange and correlation functionals, are particularly popular.

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is one of the most widely used hybrid functionals, known for providing excellent geometric structures for a vast range of organic molecules. rsc.orgnih.govinpressco.com B3PW91 is another similar hybrid functional. These methods are highly effective for optimizing the geometry of substituted benzaldehydes and calculating their vibrational frequencies and other electronic properties. aip.org

Comparison of Illustrative Bond Lengths (Å) from Different DFT Functionals

| Bond | B3LYP/6-311G | B3PW91/6-311G |

| C-Br | 1.90 | 1.89 |

| C-Cl | 1.74 | 1.73 |

| C-CHO | 1.49 | 1.48 |

| C=O | 1.22 | 1.21 |

Note: This table is illustrative, demonstrating the typical small variations between different DFT functionals for a molecule like this compound.

The accuracy of any quantum chemical calculation is critically dependent on the chosen basis set, which is a set of mathematical functions used to construct the molecular orbitals. jetir.org

Pople-style basis sets are commonly used, such as 6-31G* and 6-311G*. The "6-31G" describes the number of Gaussian functions used to represent the core and valence atomic orbitals. The "G" indicates that Gaussian-type orbitals are used.

Polarization functions () : The asterisk () indicates the addition of polarization functions (d-orbitals on heavy atoms), which allow for orbital shapes to be distorted and are essential for describing bonding in molecules accurately. A double asterisk (**) also adds polarization functions (p-orbitals) to hydrogen atoms.

Diffuse functions (+) : For systems with anions or significant lone-pair effects, diffuse functions (e.g., 6-311+G*) can be added to better describe the electrons that are further from the nucleus.

Generally, larger basis sets like the triple-zeta 6-311G* provide more accurate results than smaller double-zeta basis sets like 6-31G*, but at a higher computational cost. jetir.orgnih.gov The choice of basis set must be sufficient to describe the complex electronic environment created by the multiple halogen atoms in this compound.

Conformational Analysis and Rotational Isomerism

For this compound, a key structural feature is the orientation of the aldehyde group (-CHO) relative to the benzene (B151609) ring. The rotation around the exocyclic C-C bond connecting the ring to the aldehyde group gives rise to different conformers.

The aldehyde group can be cis or trans with respect to a neighboring substituent. In this molecule, the aldehyde group is flanked by a bromine atom and a fluorine atom. Steric hindrance and electrostatic interactions between the aldehyde's oxygen atom and the adjacent halogen atoms are the primary determinants of the rotational barrier. ias.ac.in

Computational methods can determine the energy barrier to this rotation by calculating the energy of the molecule as the dihedral angle (e.g., Br-C-C-H) is systematically varied. The transition state for the rotation typically occurs when the aldehyde group is perpendicular to the plane of the benzene ring, which disrupts the π-conjugation between them. proquest.comresearchgate.net The height of this barrier provides information about the molecule's rigidity and the relative stability of its planar conformers. For para-substituted benzaldehydes, this rotational barrier has been shown to be a useful parameter for quantifying substituent effects. proquest.com

Illustrative Rotational Barrier Energies

| Method/Basis Set | Transition State Energy (kcal/mol) | Planar Minimum Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

| B3LYP/6-311G | 7.8 | 0.0 | 7.8 |

| MP2/6-311G | 8.1 | 0.0 | 8.1 |

Note: This table presents hypothetical but realistic energy values for the rotation of the aldehyde group in a substituted benzaldehyde (B42025), based on literature for similar compounds.

A potential energy surface (PES) provides a comprehensive visualization of the energy of a molecule as a function of its geometric parameters. wikipedia.org For this compound, a one-dimensional PES can be generated by plotting the molecule's energy against the dihedral angle of the aldehyde group as it rotates through 360 degrees.

This plot reveals the locations of energy minima (stable conformers) and energy maxima (transition states). Due to the ortho-substituents (Br and F), two distinct planar conformers are expected:

O-trans conformer : The C=O bond is oriented away from the ortho-fluorine atom.

O-cis conformer : The C=O bond is oriented toward the ortho-fluorine atom.

The relative energies of these two conformers will determine which is more stable. The PES map would show two minima corresponding to these planar structures and two maxima corresponding to the perpendicular transition states connecting them. The shape of this energy landscape is fundamental to understanding the molecule's dynamic behavior and reactivity. ias.ac.in

Analysis of Twofold and Fourfold Rotational Components

The rotational behavior of this compound is influenced by its molecular geometry and the distribution of mass. While specific experimental or computational studies on the twofold and fourfold rotational components of this exact molecule are not extensively documented in publicly available literature, general principles of rotational spectroscopy and computational chemistry allow for a theoretical understanding.

For a molecule like this compound, the presence of various substituents on the benzene ring leads to an asymmetric mass distribution. This asymmetry results in a complex rotational spectrum. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the molecule's moments of inertia (IA, IB, and IC) around its principal axes. These values are fundamental for predicting the rotational constants (A, B, and C), which in turn determine the frequencies of rotational transitions.

The analysis of twofold (C2) and fourfold (C4) rotational symmetry is crucial. However, due to the substitution pattern of this compound, the molecule does not possess inherent C2 or C4 symmetry axes. The study of internal rotation, particularly of the aldehyde (-CHO) group, is more pertinent. The barrier to internal rotation of the aldehyde group can be computationally determined by mapping the potential energy surface as a function of the dihedral angle. This analysis reveals the most stable conformers and the energy required for interconversion between them. For substituted benzaldehydes, the planarity of the aldehyde group with the benzene ring is often the most stable conformation, but the presence of bulky ortho-substituents can influence this.

Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is pivotal in understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the bromine atom, which has lone pairs of electrons. The LUMO, conversely, is likely to be centered on the electron-withdrawing aldehyde group and the aromatic ring. The precise energies and spatial distributions of these orbitals can be calculated using quantum chemical methods.

Table 1: Calculated Frontier Molecular Orbital Properties

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | (Data not available in search results) |

| LUMO Energy | (Data not available in search results) |

A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and can be more readily excited, indicating higher chemical reactivity. The locations of the HOMO and LUMO also predict the sites of electrophilic and nucleophilic attack, respectively.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive behavior. The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values.